
Pyrrolidin-3-ylmethanol
Overview
Description
Pyrrolidin-3-ylmethanol is an organic compound with the molecular formula C5H11NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of pyrrolidin-3-ylmethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyrrolidin-3-ylmethanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Chemical Reactions Analysis
Protection/Deprotection Reactions
The hydroxyl group undergoes protection via tert-butoxycarbonyl (Boc) groups under mild conditions. Deprotection is achieved using acids like HCl or trifluoroacetic acid (TFA):
Esterification and Functionalization
The alcohol reacts with acylating agents to form esters, enabling further derivatization:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Acetyl chloride | Methanol, 0°C → RT | Acetylated derivative | 1.24g |
Thioacetic acid | Mitsunobu reaction (DIAD, PPh₃) | Pyrrolidin-3-ylethanethioate | Moderate |
Reduction and Hydrogenation
The pyrrolidine ring participates in reductive amination and borohydride reductions:
Nucleophilic Substitution
The nitrogen in pyrrolidine facilitates coupling reactions:
Substrate | Conditions | Product | Yield |
---|---|---|---|
1-Fluoro-2-iodo-4-methoxybenzene | CuI, K₃PO₄, dimethylethanolamine, 60°C | (S)-1-(2-Fluoro-5-methoxyphenyl)this compound | 13% |
Oxidation Reactions
Controlled oxidation modifies the hydroxyl group:
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | Aqueous acidic conditions | Pyrrolidin-3-carboxylic acid |
CrO₃ | Acetic acid | Ketone derivatives |
Mechanistic Insights
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Steric Effects : Bulky substituents on the pyrrolidine ring reduce coupling reaction yields (e.g., 13% in Ullmann-type reactions) .
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Acid Sensitivity : TFA deprotection preserves stereochemical integrity better than HCl .
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Solvent Influence : Polar aprotic solvents (e.g., acetonitrile) enhance Boc protection efficiency .
Scientific Research Applications
Pyrrolidin-3-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and as an antiviral compound.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of pyrrolidin-3-ylmethanol involves its interaction with specific molecular targets and pathways. It is known to act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in certain medical conditions .
Comparison with Similar Compounds
Pyrrolidin-3-ylmethanol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the hydroxyl group, used widely in organic synthesis.
Pyrrolidin-3-ylmethanone: The oxidized form of this compound, used as an intermediate in chemical synthesis.
Pyrrolidin-3-ylmethane: The fully reduced form, with different chemical properties and applications.
Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
Pyrrolidin-3-ylmethanol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring, which is known for its versatility in drug design. The structure can be modified to enhance its biological activity, making it a valuable scaffold in medicinal chemistry. The compound can undergo various chemical reactions, including oxidation, esterification, and acylation, which can further influence its biological properties .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Pyrrolidine derivatives have been shown to possess antimicrobial properties against various pathogens. Studies indicate that modifications to the pyrrolidine ring can enhance its efficacy against bacteria and fungi .
- Anticancer Properties : Some pyrrolidine derivatives have demonstrated anticancer activity by inhibiting tumor cell proliferation. For instance, certain compounds derived from this compound have been evaluated for their ability to induce apoptosis in cancer cells .
- Neurological Effects : this compound and its derivatives have been investigated for their potential neuroprotective effects. They may act on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .
- Anti-inflammatory Activity : Compounds containing the pyrrolidine structure have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. The following factors contribute to its pharmacological efficacy:
- Substituents on the Pyrrolidine Ring : The presence and position of substituents can affect the compound's interaction with biological targets. For example, introducing functional groups at specific positions can enhance binding affinity to receptors or enzymes .
- Stereochemistry : The stereochemical configuration of pyrrolidine derivatives plays a crucial role in their biological activity. Enantiomers may exhibit different levels of potency or selectivity towards specific targets .
Case Studies
- Anticancer Activity : A study highlighted the synthesis of novel pyrrolidine derivatives that showed significant cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong anticancer potential .
- Neuroprotective Effects : Research involving animal models demonstrated that this compound derivatives could improve cognitive function and reduce neuroinflammation in conditions such as Alzheimer's disease. These compounds were found to modulate nAChR activity effectively .
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrrolidin-3-ylmethanol, and how can reaction conditions be optimized?
this compound is typically synthesized via reductive amination or nucleophilic substitution of pyrrolidine derivatives. For example, sodium borohydride reduction of a ketone intermediate in methanol under controlled pH conditions is a widely used method . Optimizing reaction parameters—such as solvent polarity (e.g., methanol or DMSO), temperature (room temperature vs. reflux), and stoichiometry of reducing agents—can enhance yield and purity. Catalytic hydrogenation using palladium-based catalysts may also be explored for stereoselective synthesis .
Q. How should this compound be characterized to confirm structural integrity and purity?
Characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the pyrrolidine ring and hydroxyl group.
- HPLC with UV detection to assess purity (>95% recommended for biological assays).
- Mass spectrometry (MS) for molecular weight verification.
- Melting point analysis (if crystalline) to compare with literature values .
Q. What are the stability considerations for this compound under different storage conditions?
The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent degradation. Stability in solution varies with solvent: methanol solutions are stable for weeks at 4°C, while aqueous solutions require buffering (pH 6–7) to avoid hydrolysis .
Advanced Research Questions
Q. How can catalytic asymmetric synthesis be applied to produce enantiomerically pure this compound?
Chiral catalysts, such as palladium nanoparticles modified with ligands (e.g., Lindlar catalyst), enable enantioselective hydrogenation of prochiral intermediates. Reaction conditions (pressure, solvent, and catalyst loading) must be tailored to minimize racemization. Computational modeling (DFT) can predict optimal ligand-catalyst interactions .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
- Data triangulation : Cross-validate results using multiple methods (e.g., kinetic studies, isotopic labeling, and in situ spectroscopy).
- Error analysis : Quantify uncertainties in computational parameters (e.g., solvent effects in DFT).
- Literature benchmarking : Compare findings with high-quality datasets from peer-reviewed sources, avoiding unreliable platforms like .
Q. What in vitro assays are used to assess the biological activity of this compound derivatives?
- Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values.
- Enzyme inhibition studies : Fluorometric assays targeting kinases or proteases, with dose-response curves for potency analysis .
Q. How to design experiments to study structure-activity relationships (SAR) of this compound analogs?
- Scaffold diversification : Introduce substituents (e.g., fluorinated or methyl groups) at the 2-, 4-, or 5-positions of the pyrrolidine ring.
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs (e.g., hydroxyl group interactions with target proteins).
- High-throughput screening : Test analogs in parallel against multiple biological targets to identify selectivity patterns .
Q. Methodological Best Practices
- Reproducibility : Document all synthetic protocols, including reagent grades (e.g., HPLC-grade solvents) and equipment calibration data .
- Safety : Adopt waste segregation protocols for solvents and intermediates, ensuring compliance with environmental regulations .
- Data reporting : Use standardized formats (ICMJE guidelines) for chemical descriptions, including CAS numbers, purity, and spectral data .
Properties
IUPAC Name |
pyrrolidin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUIIJRVXKSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539553 | |
Record name | (Pyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5082-74-6 | |
Record name | (Pyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (pyrrolidin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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